molecular formula C12H13BrN2 B1483660 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole CAS No. 2090960-12-4

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

Cat. No. B1483660
CAS RN: 2090960-12-4
M. Wt: 265.15 g/mol
InChI Key: ZUFOYYBLCAOAIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not provided in the search results .

Scientific Research Applications

Catalytic Applications

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole has been explored as a ligand precursor for the synthesis of metal complexes, particularly those involving palladium. These complexes are employed as pre-catalysts in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. For example, bulky pyrazole-based ligands derived from this compound have been shown to significantly enhance the efficiency of cross-coupling reactions, with certain pre-catalysts achieving high conversion rates under optimized conditions (Ocansey, Darkwa, & Makhubela, 2018).

Organic Synthesis

This compound is instrumental in synthesizing a wide array of heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, it has been used as a starting material in the synthesis of various pyrazole derivatives with potent biological activities, including antimicrobial and anticancer properties. The versatility of 4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole in nucleophilic substitution reactions facilitates the introduction of diverse functional groups, leading to novel compounds with significant biological activity (Martins et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the specific mechanism of action for “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” is not detailed in the search results .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions for handling. Unfortunately, the specific safety and hazards associated with “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not detailed in the search results .

Future Directions

The future directions of a compound refer to its potential applications and areas of research. Unfortunately, the specific future directions for “4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole” are not provided in the search results .

properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFOYYBLCAOAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-1-ethyl-3-phenyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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